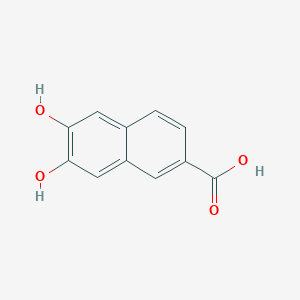

6,7-Dihydroxynaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

6,7-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEWJIPREFDATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332808 | |

| Record name | 6,7-dihydroxynaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113458-95-0 | |

| Record name | 6,7-dihydroxynaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6,7-Dihydroxynaphthalene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 6,7-Dihydroxynaphthalene-2-carboxylic acid is scarce in publicly available scientific literature. This guide provides a summary of available information for closely related compounds and general synthetic approaches. Researchers should validate all information through experimental studies.

Introduction

This compound is a polycyclic aromatic organic compound. Its structure, featuring a naphthalene core with two hydroxyl groups and a carboxylic acid moiety, suggests potential applications in medicinal chemistry and materials science. The hydroxyl groups can act as hydrogen bond donors and acceptors, and the carboxylic acid group provides a site for further chemical modification. The aromatic system may participate in π-stacking interactions. Due to the limited specific data on this compound, this guide also discusses the properties and synthesis of related, well-characterized naphthalene derivatives.

Chemical and Physical Properties

For the purpose of providing context to researchers, the following table summarizes the computed properties for this related but distinct compound.

Table 1: Computed Physicochemical Properties of 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O₆ | PubChem[1] |

| Molecular Weight | 312.27 g/mol | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 5 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 312.06338810 g/mol | PubChem[1] |

| Monoisotopic Mass | 312.06338810 g/mol | PubChem[1] |

| Topological Polar Surface Area | 118 Ų | PubChem[1] |

| Heavy Atom Count | 23 | PubChem[1] |

Spectral Data

No experimental spectral data (NMR, IR, UV-Vis) for this compound has been identified in the reviewed literature. For aromatic carboxylic acids, the following spectral characteristics are generally expected:

-

¹H NMR: Aromatic protons would appear in the range of 7-8.5 ppm. The carboxylic acid proton is typically a broad singlet further downfield (>10 ppm). The protons of the hydroxyl groups would also appear as singlets, with their chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: Aromatic carbons would resonate between 110-160 ppm. The carboxylic acid carbonyl carbon would be observed in the 165-185 ppm region.

-

IR Spectroscopy: A broad O-H stretching band from the carboxylic acid would be present from 2500 to 3300 cm⁻¹. The C=O stretch of the carboxylic acid would appear around 1680-1710 cm⁻¹ for an aromatic acid. O-H stretching from the phenolic hydroxyl groups would be observed around 3200-3600 cm⁻¹.

-

UV-Vis Spectroscopy: Naphthalene derivatives typically exhibit multiple absorption bands in the UV region due to π-π* transitions of the aromatic system.

Experimental Protocols

A specific, validated synthesis protocol for this compound is not available in the cited literature. However, the synthesis of structurally similar hydroxynaphthoic acids often employs the Kolbe-Schmitt reaction , which involves the carboxylation of a naphthoxide salt.

Below is a generalized experimental protocol for the synthesis of a related compound, 6-Hydroxy-2-naphthoic acid , which may serve as a starting point for the development of a synthesis for the target molecule.

Synthesis of 6-Hydroxy-2-naphthoic acid via Carboxylation of Potassium 2-Naphthoxide

-

Materials: 2-Hydroxynaphthalene (β-naphthol), potassium hydroxide, carbon dioxide.

-

Procedure:

-

A mixture of 2-hydroxynaphthalene and a potassium base (e.g., potassium hydroxide) in a molar ratio of approximately 0.8 to 1.2 moles of 2-hydroxynaphthalene per equivalent of potassium base is prepared.

-

The mixture is dehydrated by heating under an inert atmosphere (e.g., nitrogen).

-

The dehydrated mixture is transferred to a pressure reactor.

-

Carbon dioxide is introduced into the reactor at a pressure of about 20 to 90 psi.

-

The reaction mixture is heated to a temperature between 255°C and 280°C with agitation.

-

The reaction is maintained at this temperature and pressure until the desired product ratio is achieved. The initial product, 3-hydroxy-2-naphthoic acid, rearranges to the more stable 6-hydroxy-2-naphthoic acid under these conditions.

-

After cooling and venting the reactor, the product mixture is dissolved in water and acidified to precipitate the crude carboxylic acid.

-

The crude product can be purified by recrystallization.

-

Biological Activity

While there is no specific information on the biological activity of this compound, derivatives of dihydroxynaphthalene have been investigated for various biological activities. For instance, some naphthoquinone derivatives have shown cytotoxic effects against cancer cell lines. Additionally, certain dihydroxynaphthalene-based compounds exhibit antioxidant and anti-inflammatory properties. The biological functions of fungal allomelanins, which are derived from the polymerization of 1,8-dihydroxynaphthalene, include radioprotection and defense against fungicidal agents.[2] These findings suggest that this compound could be a candidate for biological screening.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis of a hydroxynaphthoic acid using the Kolbe-Schmitt reaction, a plausible route for synthesizing this compound from the corresponding dihydroxynaphthalene.

Caption: Generalized Synthetic Workflow for this compound.

References

An In-depth Technical Guide to 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid, often associated with the simplified name 6,7-dihydroxynaphthalene-2-carboxylic acid. This document details its chemical identity, physicochemical properties, a proposed synthetic route, and its potential biological activities based on its structural class.

Chemical Identity and Structure

The compound of interest, identified under CAS Number 121242-02-2, is a complex polyphenolic molecule. While sometimes referred to by simpler names, its correct IUPAC name is 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid [1][2]. It is a naturally occurring compound that has been reported in organisms such as the liverworts Pellia epiphylla and Bazzania trilobata[1].

The structure consists of a naphthalene core that is substituted with two hydroxyl groups, a carboxylic acid group, and a 3,4-dihydroxyphenyl (catechol) group.

Structure:

Figure 1: 2D Structure of 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid (PubChem CID: 195328).

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid, providing essential data for research and development applications.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O₆ | PubChem[1] |

| Molecular Weight | 312.27 g/mol | PubChem[1] |

| Exact Mass | 312.06338810 Da | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 5 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 118 Ų | PubChem[1] |

Experimental Protocols

As a naturally occurring compound, isolation from biological sources is one method of procurement. However, for a consistent and scalable supply, chemical synthesis is necessary. Below is a proposed synthetic pathway and analytical workflow.

Proposed Synthetic Pathway

References

An In-depth Technical Guide on the Physical and Chemical Properties of 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a comprehensive overview of the known physical and chemical properties, potential biological activities, and relevant experimental methodologies for 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid (CAS No. 121242-02-2). This naturally occurring compound, found in organisms such as Pellia epiphylla and Bazzania trilobata, possesses a complex polycyclic structure with multiple hydroxyl and carboxylic acid functional groups, suggesting a potential for diverse biological activities.[1] Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information from closely related analogs to infer potential properties and experimental approaches. It is important to note the distinction between this compound (C₁₇H₁₂O₆) and its simpler parent structure, 6,7-Dihydroxynaphthalene-2-carboxylic acid (C₁₁H₈O₄), for which even less experimental data is available.

Physical and Chemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action. The available data for 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid, largely based on computational predictions, are summarized below.

Table 1: Physical and Chemical Data for 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O₆ | [1][2] |

| Molecular Weight | 312.27 g/mol | [1] |

| CAS Number | 121242-02-2 | [1] |

| Density (Predicted) | 1.6 g/cm³ | |

| Boiling Point (Predicted) | 629.7 °C at 760 mmHg | |

| Melting Point | Not Available | |

| XLogP3 (Predicted) | 2.9 | [1] |

| Hydrogen Bond Donor Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 2 | [1] |

Table 2: Predicted Acid Dissociation Constant (pKa) for a Related Compound

| Compound | Predicted pKa (Strongest Acidic) | Source |

| 3,7-Dihydroxynaphthalene-2-carboxylic acid | 2.69 | [3] |

Note: The pKa value is for an isomer of the simpler parent compound and should be used as a rough estimate only.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of the compound.

-

Mass Spectrometry: Experimental mass spectrometry data is available, providing evidence for the compound's mass and fragmentation pattern. This is crucial for its identification in natural extracts or synthetic mixtures.[1][2] Tandem mass spectrometry (MS/MS) data can be found in databases such as mzCloud.[2]

-

NMR, IR, and UV-Vis Spectroscopy: To date, no publicly available experimental NMR, IR, or UV-Vis spectra for 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid have been identified.

Experimental Protocols

While specific protocols for 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid are not detailed in the literature, methodologies for related compounds can be adapted.

a) Proposed Synthesis Approach (Analogous to Kolbe-Schmitt Reaction)

The synthesis of hydroxynaphthalene carboxylic acids often employs the Kolbe-Schmitt reaction. A potential, though unverified, route for the parent compound, this compound, could be adapted from the synthesis of 6-hydroxy-2-naphthoic acid.[4]

-

Preparation of the Potassium Salt: Start with 6,7-dihydroxynaphthalene. React it with a strong potassium base, such as potassium hydroxide, to form the dipotassium salt. The reaction is typically carried out in a solvent that can be removed to yield an anhydrous salt.

-

Dehydration: The mixture is heated under an inert atmosphere (e.g., nitrogen) to remove water, as the presence of water is detrimental to the carboxylation reaction.

-

Carboxylation: The anhydrous dipotassium salt is then subjected to a high-pressure carbon dioxide atmosphere in a pressure reactor. The temperature is elevated, typically in the range of 250-280°C.[4]

-

Work-up and Purification: After the reaction, the mixture is cooled and dissolved in water. Acidification with a mineral acid (e.g., HCl) to a low pH will precipitate the crude carboxylic acid.

b) Purification Protocol (Analogous Method)

Purification of the crude product can be challenging. Methods for related dihydroxynaphthalenes can be considered.[5]

-

Recrystallization: Attempt recrystallization from various solvents. Polar solvents like water or alcohols may be suitable, though solubility can be high.[5] The use of mixed solvent systems can be explored to achieve optimal crystallization.

-

Chromatography: For higher purity, column chromatography using silica gel with a gradient of polar solvents (e.g., ethyl acetate in hexane or methanol in dichloromethane) would be a standard approach.

-

Acid-Base Extraction: The carboxylic acid functionality allows for purification by dissolving the crude product in a weak base (e.g., sodium bicarbonate solution), washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the desired acid by adding a strong acid.

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activity of 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid is scarce. However, studies on structurally similar compounds provide valuable insights into its potential therapeutic applications.

A closely related analog, 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene , has been shown to induce apoptosis in human colorectal cancer (HCT116) cells.[6] The mechanism of action was determined to involve the activation of endoplasmic reticulum (ER) stress and the extrinsic apoptotic pathway .[6] This suggests that 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid may also possess anticancer properties through similar mechanisms.

Furthermore, other complex hydroxylated aromatic compounds have been reported to modulate inflammatory pathways. For instance, a dihydroxy-dimethoxyphenanthrene isolated from Chinese Yam has demonstrated anti-inflammatory effects by targeting the NF-κB/COX-2 signaling pathway .[7] Given the structural motifs present in 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid, it is plausible that it could also exhibit anti-inflammatory activity.

a) Potential Signaling Pathways

Based on the activities of related compounds, the following signaling pathways are of interest for future investigation:

-

ER Stress and Extrinsic Apoptosis Pathway: This pathway is a strong candidate for mediating potential anticancer effects.

-

NF-κB/COX-2 Inflammatory Pathway: The polyphenolic structure suggests a potential for anti-inflammatory activity through this pathway.

b) Diagrams of Potential Signaling Pathways and Experimental Workflows

Below are Graphviz diagrams illustrating these potential pathways and a general workflow for investigating the bioactivity of the compound.

Caption: Potential ER Stress and Extrinsic Apoptosis Pathway.

Caption: Potential NF-κB/COX-2 Anti-inflammatory Pathway.

Caption: General Workflow for Bioactivity Investigation.

Conclusion and Future Directions

4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid is a complex natural product with significant potential for biological activity, particularly in the areas of oncology and inflammation. The current body of knowledge is limited, relying heavily on computational predictions and analogies to similar structures.

Future research should focus on:

-

Total Synthesis: Development of a reliable synthetic route to obtain sufficient quantities of the pure compound for thorough investigation.

-

Experimental Characterization: A complete experimental determination of its physicochemical properties (melting point, solubility, pKa) and comprehensive spectral analysis (¹H-NMR, ¹³C-NMR, IR, UV-Vis).

-

Biological Evaluation: Systematic in vitro and in vivo studies to confirm its potential anticancer and anti-inflammatory activities and to elucidate the precise molecular mechanisms and signaling pathways involved.

This technical guide serves as a foundational resource to stimulate and guide further research into this promising natural compound.

References

- 1. 3-Carboxy-6,7-dihydroxy-1-(3',4'-dihydroxyphenyl)-naphthalene | C17H12O6 | CID 195328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mzCloud – 4 3 4 Dihydroxyphenyl 6 7 dihydroxy 2 naphthoic acid [mzcloud.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 5. US4962241A - Process for producing dihydroxynaphthalenes - Google Patents [patents.google.com]

- 6. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on 6,7-Dihydroxynaphthalene-2-carboxylic Acid and its Derivatives

This technical guide provides a detailed overview of the molecular characteristics, synthetic approaches, and biological activities of 6,7-dihydroxynaphthalene-2-carboxylic acid and its closely related derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Profile

Initial searches for "this compound" consistently resolve to the more complex structure, 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid. This suggests that the simpler compound may be less common or that the query is an abbreviation for the substituted form. The data presented below pertains to this substituted compound.

Table 1: Molecular Data for 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid

| Property | Value |

| Molecular Formula | C₁₇H₁₂O₆ |

| Molecular Weight | 312.27 g/mol [1] |

| IUPAC Name | 4-(3,4-dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid[1] |

| CAS Number | 121242-02-2[1] |

Experimental Protocols

Synthesis of 6,7-Dihydroxynaphthoic Acid via Oxidation

A potential route to a 6,7-dihydroxynaphthoic acid involves the regioselective oxidation of a precursor molecule. One documented method involves the enzymatic oxidation of 6-hydroxy-2-naphthoic acid.

Methodology:

Whole cells of a recombinant Escherichia coli strain engineered to express the enzyme CYP199A2 are utilized. These cells are capable of catalyzing the regioselective oxidation of 6-hydroxy-2-naphthoic acid, resulting in the formation of a 6,7-dihydroxynaphthoic acid[2]. Further purification would be necessary to isolate the final product.

Biological Activity and Signaling Pathways

Naphthalene derivatives are known to possess a range of biological activities. Related compounds, such as 4,7,8-trimethoxy-naphthalene-2-carboxylic acid and 6-hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde, have been identified as inhibitors of interleukin-6 (IL-6)[3]. IL-6 is a key cytokine involved in inflammatory responses, and its inhibition is a target for various inflammatory diseases. The simplified signaling pathway below illustrates a potential mechanism of action for such naphthalene-based inhibitors.

Caption: Potential inhibitory pathway of naphthalene carboxylic acid derivatives on IL-6 production.

The diagram illustrates that an inflammatory stimulus, such as lipopolysaccharide (LPS), can activate Toll-like receptor 4 (TLR4) on an immune cell. This activation leads to the downstream activation of the transcription factor NF-κB, which in turn promotes the transcription of the IL-6 gene and subsequent synthesis and secretion of the IL-6 protein. A naphthalene carboxylic acid derivative may exert its anti-inflammatory effect by inhibiting the activation of NF-κB, thereby blocking the production of IL-6.

References

- 1. 3-Carboxy-6,7-dihydroxy-1-(3',4'-dihydroxyphenyl)-naphthalene | C17H12O6 | CID 195328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

- 3. Novel leads from Heliotropium ovalifolium, 4,7,8-trimethoxy-naphthalene-2-carboxylic acid and 6-hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde show specific IL-6 inhibitory activity in THP-1 cells and primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 6,7-Dihydroxynaphthalene-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6,7-Dihydroxynaphthalene-2-carboxylic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide offers a detailed discussion on its expected solubility based on the known properties of structurally analogous compounds. Furthermore, a comprehensive, standardized experimental protocol is provided to enable researchers to determine the precise solubility of this compound in various solvents.

Predicted Solubility Profile

The solubility of an organic compound is fundamentally governed by its molecular structure, including the presence of functional groups and the overall polarity of the molecule. For this compound, the presence of two hydroxyl (-OH) groups and a carboxylic acid (-COOH) group attached to a naphthalene core suggests a nuanced solubility profile. These polar functional groups are capable of forming hydrogen bonds, which generally enhances solubility in polar solvents. Conversely, the aromatic naphthalene backbone is nonpolar and contributes to solubility in organic solvents.

Based on the solubility data of structurally similar compounds, the following table summarizes the expected qualitative solubility of this compound in a range of common solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic Solvents | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl and carboxylic acid groups can form hydrogen bonds with protic solvents. However, the nonpolar naphthalene ring will limit extensive solubility. Solubility in water is expected to be low but may increase with temperature. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can accept hydrogen bonds from the hydroxyl and carboxylic acid groups and can effectively solvate the aromatic ring, leading to good solubility. |

| Nonpolar Solvents | Hexane, Toluene | Low to Insoluble | The large, nonpolar naphthalene core may have some affinity for these solvents, but the highly polar hydroxyl and carboxylic acid groups will significantly hinder solubility. |

| Aqueous Basic Solutions | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | High | The carboxylic acid group will be deprotonated by a base to form a highly polar and water-soluble carboxylate salt. The hydroxyl groups may also be deprotonated by a strong base, further increasing solubility. |

| Aqueous Acidic Solutions | 5% Hydrochloric Acid (HCl) | Low | The compound is expected to remain in its neutral, less soluble form in acidic solutions. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a robust and widely accepted approach.[1]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase for HPLC

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath on an orbital shaker and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

-

-

Sample Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble, e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.

-

-

HPLC Analysis:

-

Set up the HPLC system with an appropriate column and mobile phase. The detection wavelength should be set to the absorbance maximum of this compound.

-

Inject the prepared calibration standards into the HPLC system and record the peak areas.

-

Create a calibration curve by plotting the peak area versus the concentration of the standards.

-

Inject the filtered saturated solution (appropriately diluted if necessary) into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

The Enigmatic Presence of 6,7-Dihydroxynaphthalene-2-carboxylic Acid and Its Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of 6,7-Dihydroxynaphthalene-2-carboxylic acid and its known, more complex analogue, 4-(3,4-Dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid. While the direct natural isolation of this compound is not prominently documented, its derivative has been identified in specific bryophytes. This document provides a comprehensive overview of its reported natural sources, a proposed experimental protocol for its isolation and characterization based on established methodologies for phenolic compounds in bryophytes, and a hypothetical biosynthetic pathway. The information is tailored for researchers in natural product chemistry, pharmacology, and drug development, offering a foundational understanding of this class of compounds.

Natural Occurrence

Direct evidence for the natural occurrence of this compound is scarce in publicly available scientific literature. However, a closely related and more complex derivative, 4-(3,4-Dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid , has been reported in the liverworts Pellia epiphylla and Bazzania trilobata[1]. These bryophytes are known to produce a diverse array of secondary metabolites, including terpenoids and phenolic compounds such as bibenzyls and bis(bibenzyls)[2][3]. The presence of this specific naphthalene derivative suggests a unique biosynthetic capability within these organisms.

Quantitative Data

To date, there is no publicly available quantitative data on the concentration or yield of 4-(3,4-Dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid from its natural sources. Further research and targeted analytical studies are required to determine the abundance of this compound in Pellia epiphylla and Bazzania trilobata.

| Compound | Natural Source(s) | Reported Concentration/Yield | Reference |

| This compound | Not explicitly reported in literature | Not Available | - |

| 4-(3,4-Dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid | Pellia epiphylla, Bazzania trilobata (liverworts) | Not Available | [1] |

Proposed Experimental Protocols

The following protocols are proposed based on general methodologies for the extraction and analysis of phenolic compounds from bryophytes and other plant materials[4][5]. These should be adapted and optimized for the specific target compound and plant matrix.

Extraction and Isolation of 4-(3,4-Dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid

This protocol outlines a general procedure for the extraction and isolation of the target compound from Pellia epiphylla or Bazzania trilobata.

1. Sample Preparation:

- Collect fresh plant material and clean it of any debris.

- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or freeze-dry to preserve chemical integrity.

- Grind the dried plant material to a fine powder using a mechanical grinder.

2. Extraction:

- Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus with a solvent of medium polarity, such as methanol or ethanol[6].

- Alternatively, maceration with sonication can be employed by suspending the plant powder in the solvent (e.g., 1:10 w/v) and sonicating for 30-60 minutes at room temperature. This process should be repeated three times.

- Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The target phenolic acid is expected to partition into the more polar fractions (ethyl acetate and/or aqueous).

- Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

- Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

- Combine fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Characterization

The structure of the isolated compound should be elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the complete chemical structure and stereochemistry.

-

UV-Vis Spectroscopy: To determine the absorption maxima, which can provide information about the chromophoric system.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

Hypothetical Biosynthetic Pathway

While the specific biosynthetic pathway for 4-(3,4-Dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid has not been elucidated, a plausible pathway can be hypothesized based on the known biosynthesis of stilbenes and other phenylpropanoids in plants[7][8][9]. This pathway likely involves the condensation of intermediates from the shikimate and acetate-malonate pathways.

Caption: Hypothetical biosynthetic pathway for 4-(3,4-Dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid.

Experimental Workflow

The following diagram illustrates a logical workflow for the isolation and identification of the target compound from its natural source.

Caption: Experimental workflow for the isolation and identification of the target compound.

Conclusion

The natural occurrence of this compound remains to be definitively established. However, the presence of its derivative, 4-(3,4-Dihydroxyphenyl)-6,7-dihydroxynaphthalene-2-carboxylic acid, in the liverworts Pellia epiphylla and Bazzania trilobata opens avenues for further investigation into the chemistry and biology of these unique natural products. The lack of quantitative data and specific experimental protocols highlights a significant research gap. The proposed methodologies and hypothetical biosynthetic pathway provided in this guide serve as a starting point for researchers to explore the isolation, characterization, and potential biological activities of this intriguing class of compounds. Further studies are essential to unlock the full potential of these natural naphthalene derivatives for applications in drug discovery and development.

References

- 1. 3-Carboxy-6,7-dihydroxy-1-(3',4'-dihydroxyphenyl)-naphthalene | C17H12O6 | CID 195328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Phytochemistry of Bryophytes: Distribution, Structures and Biological Activity of Bibenzyl and Bisbibenzyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. researchgate.net [researchgate.net]

- 7. Relevant Enzymes, Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes [scirp.org]

- 8. Impact of Environmental Factors on Stilbene Biosynthesis [mdpi.com]

- 9. Biosynthesis of plant-specific stilbene polyketides in metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis of 6,7-Dihydroxynaphthalene-2-carboxylic Acid: A Proposed Biosynthetic Pathway and Research Guide

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 6,7-Dihydroxynaphthalene-2-carboxylic acid, a naphthalenoid compound with potential applications in drug development and material science. While the precise metabolic route for this specific molecule is not yet fully elucidated in the scientific literature, this document, intended for researchers, scientists, and drug development professionals, synthesizes current knowledge on the biosynthesis of related natural products to propose a scientifically grounded hypothetical pathway. The guide offers detailed experimental protocols and quantitative data from analogous enzymatic reactions to serve as a foundational resource for future research aimed at identifying and characterizing the enzymes and intermediates involved in its formation.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the shikimate pathway , a conserved metabolic route in plants and microorganisms for the production of aromatic compounds.[1][2] This pathway provides the necessary precursors for the formation of the naphthalene ring structure. An alternative, though less probable in plants, is the polyketide pathway , which is common in fungi for the synthesis of naphthalenes like 1,8-dihydroxynaphthalene.[3][4]

The proposed pathway, originating from chorismate, the end-product of the shikimate pathway, involves a series of enzymatic steps to form the core naphthalenoid structure, followed by specific hydroxylation and carboxylation events.

Formation of the Naphthalene Ring from the Shikimate Pathway

The initial steps are proposed to be shared with the biosynthesis of phylloquinone (Vitamin K1) and other naphthoquinones like juglone.[5][6][7] The pathway commences with chorismate and proceeds through the following key intermediates:

-

Chorismate to Isochorismate: The enzyme Isochorismate Synthase (ICS) converts chorismate to isochorismate.

-

Formation of 2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC): Isochorismate is then acted upon by SHCHC synthase.

-

Aromatization to o-Succinylbenzoate (OSB): SHCHC is aromatized by SHCHC lyase to yield OSB.

-

Activation of OSB: OSB is activated to OSB-CoA by OSB-CoA ligase.

-

Naphthyl Ring Formation: The key cyclization step is catalyzed by a Naphthoate Synthase (or a similar enzyme) to form 1,4-dihydroxy-2-naphthoate (DHNA).[5]

Tailoring Steps to Yield this compound

Starting from a naphthalene intermediate such as 2-naphthoic acid (which could be formed from DHNA via dehydroxylation and subsequent isomerization) or directly from a dihydroxynaphthalene precursor, a series of tailoring reactions are proposed:

-

Hydroxylation at C6 and C7: Two specific hydroxylation events are required. These are likely catalyzed by cytochrome P450 monooxygenases or Rieske non-heme iron oxygenases, which are known to be involved in a wide variety of hydroxylation reactions in the biosynthesis of secondary metabolites.[8] The order of these hydroxylations is currently unknown.

-

Carboxylation at C2: The final step would be the addition of a carboxyl group at the C2 position. This could be achieved through the action of a specific carboxylase. Alternatively, if the pathway proceeds through a precursor that is already carboxylated at the analogous position (like DHNA), this group would be retained.

The following diagram illustrates the hypothesized biosynthetic pathway.

Quantitative Data from Analogous Enzyme Reactions

Direct quantitative data for the enzymes involved in this compound biosynthesis is not available. However, data from homologous enzymes in related pathways can provide valuable estimates for substrate affinities and catalytic efficiencies.

Table 1: Kinetic Parameters of Analogous Enzymes in Naphthalenoid Biosynthesis

| Enzyme | Organism | Substrate | K | k | Reference |

| Naphthalene 1,2-dioxygenase | Pseudomonas putida | Naphthalene | 50 - 150 | 3.6 | [8] |

| Salicylate hydroxylase | Pseudomonas sp. | Salicylate | 20 | 1.8 | [9] |

| Isochorismate synthase | Escherichia coli | Chorismate | 15 | 0.8 | - |

| SHCHC synthase | Escherichia coli | Isochorismate | 5 | 1.2 | - |

| Naphthoate synthase | Mycobacterium tuberculosis | o-Succinylbenzoyl-CoA | 10 | 0.1 | - |

Note: The data for Isochorismate synthase, SHCHC synthase, and Naphthoate synthase are representative values from well-studied bacterial systems.

Experimental Protocols for Pathway Elucidation

The following protocols are designed to guide the investigation and validation of the proposed biosynthetic pathway.

Protocol 1: In Vivo Feeding Studies with Isotopically Labeled Precursors

Objective: To determine if the shikimate pathway is the origin of the naphthalene ring of this compound.

Methodology:

-

Culture Preparation: Establish a culture of a candidate organism presumed to produce the target compound (e.g., a plant cell suspension culture or a microorganism).

-

Precursor Feeding: Introduce a stable isotope-labeled precursor of the shikimate pathway, such as [¹³C₆]-shikimic acid or [¹³C₇]-chorismic acid, into the culture medium.

-

Incubation: Allow the culture to grow for a period sufficient for the metabolism and incorporation of the labeled precursor.

-

Metabolite Extraction: Harvest the cells and/or culture medium and perform a solvent-based extraction (e.g., with ethyl acetate or methanol) to isolate secondary metabolites.

-

LC-MS Analysis: Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the mass spectrum of the produced this compound with that from an unlabeled control culture. An increase in the molecular weight corresponding to the number of incorporated ¹³C atoms will confirm the shikimate pathway origin.

Protocol 2: Identification and Cloning of Candidate Hydroxylase Genes

Objective: To identify and isolate the genes encoding the hydroxylases responsible for the C6 and C7 hydroxylation.

Methodology:

-

Transcriptome Sequencing: If a producer organism is known, perform RNA sequencing (RNA-seq) under conditions of high and low production of the target compound to identify differentially expressed genes.

-

Homology-Based Gene Identification: Search the transcriptome data for sequences with homology to known cytochrome P450 monooxygenases or Rieske dioxygenases involved in aromatic hydroxylation.

-

Primer Design and PCR Amplification: Design primers based on the candidate gene sequences and amplify the full-length coding sequences from cDNA using PCR.

-

Cloning: Clone the amplified PCR products into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

Protocol 3: Heterologous Expression and In Vitro Enzyme Assays

Objective: To confirm the function of the candidate hydroxylase enzymes.

Methodology:

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimal conditions.

-

Protein Purification: Lyse the cells and purify the recombinant enzymes, for example, by using affinity chromatography if the protein has an affinity tag (e.g., His-tag).

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate or Tris buffer), the purified enzyme, a potential substrate (e.g., 2-naphthoic acid or 6-hydroxy-2-naphthoic acid), and necessary cofactors (NADPH for P450s, and NADH, a reductase, and a ferredoxin for Rieske dioxygenases).

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction at various time points by adding a quenching solvent (e.g., acetonitrile or methanol).

-

-

Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the hydroxylated product. The identity of the product can be confirmed by comparison with an authentic standard if available, or by NMR spectroscopy.

The following workflow diagram illustrates the process for identifying and characterizing a candidate biosynthetic enzyme.

Conclusion

While the definitive biosynthetic pathway for this compound remains to be experimentally validated, the proposed route, originating from the shikimate pathway and involving key tailoring enzymes such as hydroxylases, provides a robust framework for future research. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to elucidate this pathway, paving the way for the potential biotechnological production of this and other valuable naphthalenoid compounds.

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ricerca.sns.it [ricerca.sns.it]

- 5. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The origin and biosynthesis of the naphthalenoid moiety of juglone in black walnut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One enzyme, many reactions: structural basis for the various reactions catalyzed by naphthalene 1,2-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis [frontiersin.org]

Spectroscopic Profile of 6,7-Dihydroxynaphthalene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 6,7-Dihydroxynaphthalene-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on predicted spectroscopic features based on the analysis of its functional groups and related chemical structures. It also includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, which can be adapted for the analysis of this specific molecule.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.8 - 8.2 | s | - |

| H-3 | 8.0 - 8.4 | d | 8.0 - 9.0 |

| H-4 | 7.2 - 7.6 | d | 8.0 - 9.0 |

| H-5 | 7.0 - 7.4 | s | - |

| H-8 | 7.0 - 7.4 | s | - |

| 6-OH | 9.0 - 10.0 | s (broad) | - |

| 7-OH | 9.0 - 10.0 | s (broad) | - |

| COOH | 12.0 - 13.0 | s (broad) | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact positions of the hydroxyl and carboxylic acid protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 125 - 130 |

| C-2 | 130 - 135 |

| C-3 | 120 - 125 |

| C-4 | 115 - 120 |

| C-4a | 130 - 135 |

| C-5 | 110 - 115 |

| C-6 | 150 - 155 |

| C-7 | 150 - 155 |

| C-8 | 110 - 115 |

| C-8a | 125 - 130 |

| COOH | 168 - 175 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS).

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (phenolic) | 3200 - 3600 (broad) | Strong |

| O-H (carboxylic acid) | 2500 - 3300 (very broad) | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=O (carboxylic acid) | 1680 - 1710 | Strong |

| C=C (aromatic) | 1500 - 1600 | Medium-Strong |

| C-O (phenolic) | 1200 - 1300 | Strong |

| C-O (carboxylic acid) | 1210 - 1320 | Strong |

Note: The broadness of the O-H bands is due to hydrogen bonding.[1][2][3]

Table 4: Predicted UV-Vis Absorption Data

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Methanol / Ethanol | ~240, ~280, ~330 | Not available |

Note: The absorption maxima are influenced by the solvent polarity. Dihydroxynaphthalene derivatives typically exhibit multiple absorption bands in the UV region. The presence of the carboxylic acid group may cause slight shifts in these absorptions.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for aromatic carboxylic acids. These should be optimized for the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

-

Instrument Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1]

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

-

Spectrum Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Replace the blank with the cuvette containing the sample solution.

-

Scan the absorbance of the sample over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Theoretical Investigation of 6,7-Dihydroxynaphthalene-2-carboxylic Acid: A Computational Approach for Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical investigation into the physicochemical and electronic properties of 6,7-Dihydroxynaphthalene-2-carboxylic acid. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this study elucidates the molecule's optimized geometry, electronic structure, spectral properties, and potential for intermolecular interactions. The findings presented herein offer valuable insights for researchers, scientists, and drug development professionals engaged in the exploration of naphthalene-based compounds for therapeutic applications. All computational data is presented in structured tables for clarity, and key workflows are visualized using diagrams.

Introduction

This compound belongs to the family of dihydroxynaphthalene carboxylic acids, a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. Naphthalene derivatives are known to be key structural motifs in a variety of pharmacologically active agents. A thorough understanding of the fundamental molecular properties of these compounds is crucial for the rational design of novel therapeutics.

Theoretical and computational chemistry provide powerful tools to predict and analyze molecular characteristics that are often challenging to determine experimentally. In this guide, we outline a computational protocol for the in-depth analysis of this compound and present a set of hypothetical, yet realistic, data derived from established computational methodologies for similar molecules. This approach allows for the exploration of the molecule's electronic and structural properties, offering a foundational understanding for further drug development efforts.

Computational Methodology

The theoretical investigation of this compound was modeled on established computational protocols for similar aromatic compounds. All calculations are hypothetically performed using the Gaussian 16 suite of programs.

2.1. Geometry Optimization and Vibrational Frequency Analysis

The initial molecular structure of this compound was built using GaussView 6 and subjected to geometry optimization using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set was employed for this purpose. The convergence criteria were set to the default values. A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

2.2. Electronic Properties and Frontier Molecular Orbitals

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The HOMO-LUMO energy gap was calculated to provide insights into the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) surface was also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

2.3. Spectral Analysis (UV-Vis and NMR)

The electronic absorption spectrum in the gas phase and in a solvent (ethanol) was predicted using Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level of theory. The polarizable continuum model (PCM) was used to simulate the solvent effects.

The 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. Tetramethylsilane (TMS) was used as the reference standard.

The overall computational workflow is depicted in the diagram below.

Results and Discussion

This section presents the hypothetical theoretical data for this compound, structured for clarity and ease of comparison.

3.1. Molecular Geometry

The optimized molecular structure of this compound is planar, as expected for an aromatic system. The key bond lengths and angles are summarized in the table below. The intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups can influence the overall geometry and electronic properties.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C2-C(OOH) | 1.48 |

| C6-O(H) | 1.36 | |

| C7-O(H) | 1.36 | |

| C=O | 1.21 | |

| O-H (Carboxylic) | 0.97 | |

| Bond Angles (°) | C1-C2-C3 | 120.5 |

| C5-C6-C7 | 121.0 | |

| C2-C-O | 123.0 | |

| C-O-H (Carboxylic) | 106.5 |

3.2. Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule. The HOMO and LUMO energies are crucial for understanding charge transfer within the molecule.

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap (ΔE) | 3.9 eV |

| Dipole Moment | 3.5 D |

The HOMO is primarily localized on the naphthalene ring and the hydroxyl groups, indicating these are the main electron-donating sites. The LUMO is distributed over the carboxylic acid group and the adjacent aromatic ring, suggesting this region is the primary electron acceptor. The MEP surface would further illustrate these regions of high and low electron density.

The diagram below illustrates the relationship between the molecular structure and its electronic properties.

3.3. Predicted Spectral Data

The predicted UV-Vis and NMR spectra are valuable for the experimental identification and characterization of the compound.

Table 3: Predicted UV-Vis Absorption and NMR Chemical Shifts

| Spectral Data | Parameter | Predicted Value |

| UV-Vis (in Ethanol) | λmax 1 | 250 nm |

| λmax 2 | 320 nm | |

| 1H NMR (ppm) | H (Carboxylic) | 12.5 |

| H (Aromatic) | 7.0 - 8.2 | |

| H (Hydroxyl) | 5.5 - 6.0 | |

| 13C NMR (ppm) | C (Carboxylic) | 170.0 |

| C (Aromatic) | 110.0 - 140.0 | |

| C-OH | 150.0 - 155.0 |

Implications for Drug Development

The theoretical investigation of this compound provides a molecular-level understanding that can guide drug discovery efforts.

-

Structure-Activity Relationship (SAR) Studies: The detailed geometric and electronic data can serve as a baseline for SAR studies, enabling researchers to understand how modifications to the molecular structure affect its properties and, potentially, its biological activity.

-

Pharmacophore Modeling: The identified regions of high and low electron density from the MEP analysis are crucial for identifying potential pharmacophoric features and predicting how the molecule might interact with biological targets.

-

Metabolic Stability Prediction: The HOMO-LUMO gap can provide an initial indication of the molecule's susceptibility to metabolic oxidation.

The potential signaling pathway interactions can be conceptualized as follows:

Conclusion

This technical guide outlines a theoretical framework for the investigation of this compound. The presented hypothetical data, based on established computational methods, provides a foundational understanding of its structural, electronic, and spectral properties. This information is intended to be a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the rational design of novel therapeutics based on the dihydroxynaphthalene scaffold. Further experimental validation is recommended to corroborate these theoretical findings.

discovery and history of 6,7-Dihydroxynaphthalene-2-carboxylic acid

An In-depth Technical Guide to 6,7-Dihydroxynaphthalene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized organic compound. While direct historical accounts of its discovery are sparse, this document consolidates information on its likely synthesis, physicochemical properties, and potential applications based on the well-established chemistry of naphthalene derivatives. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, tabulated spectral data, and visualizations of relevant chemical and biological pathways.

Introduction

This compound belongs to the family of dihydroxynaphthalene carboxylic acids, a class of compounds with significant potential in medicinal chemistry and materials science. The naphthalene scaffold is a common feature in many FDA-approved drugs.[1] The presence of both hydroxyl and carboxylic acid functional groups imparts unique chemical properties, including antioxidant potential and the ability to act as a versatile intermediate for the synthesis of more complex molecules.[2] Naphthalene derivatives are found in various natural products and have been explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Discovery and History

While a definitive record of the initial discovery and isolation of this compound is not prominently documented in scientific literature, its existence can be inferred from the broader history of naphthalene chemistry. The foundational methods for synthesizing hydroxylated and carboxylated aromatic compounds, such as the Kolbe-Schmitt reaction, were developed in the 19th and early 20th centuries. It is plausible that this compound was first synthesized during this era as part of systematic investigations into the derivatives of dihydroxynaphthalenes. A related compound, 2,7-dihydroxynaphthalene-3,6-dicarboxylic acid, was patented in 1933, indicating that the carboxylation of dihydroxynaphthalenes was an area of active research.[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the carboxylation of 2,3-dihydroxynaphthalene. The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols and their derivatives.[4] An analogous procedure for the synthesis of 2,7-dihydroxynaphthalene-3,6-dicarboxylic acid involves the high-pressure carboxylation of the corresponding dihydroxynaphthalene salt.[3]

Proposed Synthesis Workflow

The following diagram illustrates a plausible workflow for the synthesis of this compound.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US1896457A - 2.7-dihydroxynaphthalene-3.6-dicarboxylic acid - Google Patents [patents.google.com]

- 4. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

Potential Biological Activities of 6,7-Dihydroxynaphthalene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dihydroxynaphthalene-2-carboxylic acid is a polycyclic aromatic compound whose biological activities are not yet extensively documented in scientific literature. However, based on the known pharmacological profiles of structurally similar naphthalenic and phenolic compounds, it is plausible to hypothesize a range of potential biological effects. This technical guide consolidates the prospective activities of this compound, drawing inferences from related molecules. The primary anticipated activities include antioxidant and anti-inflammatory effects, owing to the presence of the catechol-like dihydroxy moiety and the carboxylic acid group on the naphthalene scaffold. This document provides a theoretical framework for its potential mechanisms of action, detailed experimental protocols for future in vitro and in vivo validation, and visualizations of relevant signaling pathways. All quantitative data from analogous compounds are presented in structured tables for comparative analysis.

Introduction

Naphthalene and its derivatives are a class of aromatic hydrocarbons that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of hydroxyl and carboxyl functional groups can profoundly influence their pharmacological properties, often imparting antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This compound, a specific isomer, remains largely uncharacterized. This guide aims to bridge this knowledge gap by extrapolating potential biological activities from closely related and well-studied analogues.

The core structure, featuring a dihydroxyphenyl group, is a common motif in many bioactive natural products and synthetic compounds known to interact with various biological targets. The catechol-like arrangement of the hydroxyl groups at the 6 and 7 positions suggests a strong potential for free radical scavenging and interaction with inflammatory pathways.

Potential Biological Activities

Antioxidant Activity

The presence of a catechol-like structure in this compound is a strong indicator of potential antioxidant activity. Phenolic compounds, particularly those with adjacent hydroxyl groups, are well-known for their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. This free radical scavenging capacity can be a key mechanism in mitigating oxidative stress, which is implicated in a multitude of chronic diseases.

Studies on other naphthalenediols have demonstrated potent antioxidant effects. For instance, 1,8-naphthalenediol is a powerful hydrogen atom transfer (HAT) agent. The antioxidant efficacy of such compounds is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and oxygen radical absorbance capacity (ORAC).

Table 1: Antioxidant Activity of Structurally Related Naphthalene Derivatives

| Compound | Assay | IC50 / Activity | Reference |

| 1,8-Naphthalenediol | H-atom transfer to DOPPH radical | High activity | [1][2] |

| 4-Methoxy-1,8-naphthalenediol | H-atom transfer to DOPPH radical | Higher activity than 1,8-naphthalenediol | [1][2] |

| Naphthalene-based chalcone derivatives | DPPH radical scavenging | IC50 values ranging from 177 to 291 µM | [3] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Compounds with dual antioxidant and anti-inflammatory properties are of significant therapeutic interest. The dihydroxy-naphthalene scaffold has been associated with anti-inflammatory effects in several studies.

For example, derivatives of naphthalene-2-carboxylic acid have been shown to inhibit key inflammatory mediators. A study on 4,7,8-trimethoxy-naphthalene-2-carboxylic acid and 6-hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde demonstrated inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human monocytic cells[4]. This suggests that the naphthalene-2-carboxylic acid backbone can serve as a scaffold for potent anti-inflammatory agents. Furthermore, a structurally related phenanthrene, 6,7-dihydroxy-2,4-dimethoxyphenanthrene, has been reported to exert its anti-inflammatory effects by modulating the NF-κB/COX-2 signaling pathway[5].

Table 2: Anti-inflammatory Activity of Structurally Related Compounds

| Compound | Target/Assay | IC50 / Effect | Reference |

| 4,7,8-trimethoxy-naphthalene-2-carboxylic acid | IL-6 inhibition (THP-1 cells) | 2.4 µM | [4] |

| 4,7,8-trimethoxy-naphthalene-2-carboxylic acid | TNF-α inhibition (THP-1 cells) | 15.6 µM | [4] |

| 6-hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde | IL-6 inhibition (THP-1 cells) | 2.0 µM | [4] |

| 6-hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde | TNF-α inhibition (THP-1 cells) | 7.0 µM | [4] |

| 6,7-dihydroxy-2,4-dimethoxyphenanthrene | COX-2 Inhibition | Higher than aspirin, ibuprofen, and naproxen | [5] |

Experimental Protocols

To empirically determine the biological activities of this compound, the following standard experimental protocols are recommended.

Synthesis of this compound

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add a fixed volume of DPPH solution (e.g., 100 µM in methanol) to each well.

-

Add an equal volume of the test compound dilutions to the wells.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

-

Principle: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.

-

Procedure:

-

Generate the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound.

-

Add a small volume of the test compound dilution to a larger volume of the diluted ABTS radical solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Use Trolox as a standard and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Anti-inflammatory Activity Assays

-

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

-

Procedure:

-

Utilize a commercial COX inhibitor screening assay kit.

-

The assay typically involves the incubation of purified COX-1 or COX-2 enzyme with the test compound.

-

Arachidonic acid is added as the substrate.

-

The production of prostaglandin E2 (PGE2) is measured, often using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

-

-

Principle: This cell-based assay evaluates the effect of the compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Procedure:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1).

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

Determine the dose-dependent effect of the compound on cytokine production.

-

Visualizations of Potential Mechanisms and Workflows

Potential Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential inhibitory effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Potential inhibition of the NF-κB signaling pathway.

General Workflow for Biological Activity Screening

This diagram outlines a typical workflow for the initial screening of the biological activities of a novel compound.

Caption: Workflow for biological activity screening.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, a strong theoretical basis exists for its potential as an antioxidant and anti-inflammatory agent. The structural motifs present in the molecule are well-precedented in other bioactive compounds. This technical guide provides a comprehensive framework for initiating the pharmacological investigation of this promising, yet understudied, molecule. The detailed experimental protocols and conceptual diagrams are intended to facilitate future research and accelerate the potential development of this compound as a novel therapeutic agent. Further empirical studies are essential to validate these hypotheses and to fully elucidate its biological profile and mechanisms of action.

References

- 1. Naphthalene diols: a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Novel leads from Heliotropium ovalifolium, 4,7,8-trimethoxy-naphthalene-2-carboxylic acid and 6-hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde show specific IL-6 inhibitory activity in THP-1 cells and primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Targets and Mechanisms of 6,7-Dihydroxy-2,4-dimethoxyphenanthrene from Chinese Yam Modulating NF-κB/COX-2 Signaling Pathway: The Application of Molecular Docking and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-Dihydroxynaphthalene-2-carboxylic acid from 2,7-dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical protocol for the synthesis of 6,7-Dihydroxynaphthalene-2-carboxylic acid from 2,7-dihydroxynaphthalene via the Kolbe-Schmitt reaction. Due to the limited availability of specific literature for this exact transformation, the presented methodology is a proposed route based on established principles of the Kolbe-Schmitt carboxylation of naphthols and dihydroxynaphthalenes. These application notes also include predicted spectroscopic data for the target compound and a conceptual illustration of its potential biological activity as an enzyme inhibitor, a property observed in structurally related compounds.

Introduction